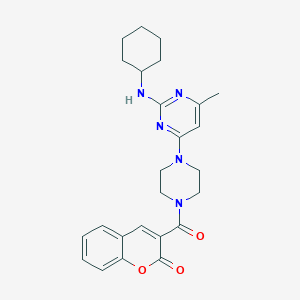

3-(4-(2-(cyclohexylamino)-6-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-(2-(cyclohexylamino)-6-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H29N5O3 and its molecular weight is 447.539. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(4-(2-(cyclohexylamino)-6-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a hybrid molecule that incorporates a coumarin moiety linked to a piperazine ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The structure of the compound can be broken down into three main components:

- Coumarin moiety : Known for its antioxidant and anti-inflammatory properties.

- Piperazine ring : Often associated with neuroactive and antimicrobial properties.

- Pyrimidine derivative : Contributes to the compound's interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives. The inclusion of the cyclohexylamino and pyrimidine groups enhances this activity. For instance, compounds with similar structures have shown significant inhibition against various bacterial strains, including resistant strains, indicating a broad spectrum of antimicrobial activity .

Antioxidant Properties

Coumarin derivatives are well-known for their antioxidant capabilities. The compound under study has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated that it exhibits considerable antioxidant activity, which may be attributed to the coumarin component .

Neuroprotective Effects

Research indicates that compounds containing both coumarin and piperazine can exhibit neuroprotective effects. They have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. For example, studies on similar compounds demonstrated their potential as antidepressants and anxiolytics through receptor binding assays .

The mechanisms underlying the biological activities of this compound involve:

- Receptor Modulation : The piperazine moiety interacts with serotonin (5-HT) and dopamine (D2) receptors, which are crucial in mood regulation and neuroprotection.

- Antioxidant Mechanism : The coumarin structure provides electron-donating capabilities that neutralize free radicals, thereby protecting cellular components from oxidative damage .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of similar piperazine-coumarin hybrids against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, showcasing their potential as novel antimicrobial agents .

Study 2: Neuropharmacological Assessment

In a neuropharmacological study, a related compound was tested for its effects on anxiety-like behavior in rodent models. The results showed that administration led to reduced anxiety levels compared to control groups, suggesting that the compound could be further developed as an anxiolytic agent .

Data Tables

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a chromenone backbone, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that may include:

- Formation of the Chromenone Core : The chromenone structure can be synthesized through condensation reactions involving phenolic compounds and carbonyl precursors.

- Piperazine Modification : The piperazine ring can be introduced via nucleophilic substitution or coupling reactions, allowing for the incorporation of various substituents that enhance biological activity.

Anticancer Properties

Research indicates that compounds similar to 3-(4-(2-(cyclohexylamino)-6-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one exhibit significant anticancer properties. They act primarily as inhibitors of CDK4 and CDK6, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to:

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

For instance, studies have demonstrated that derivatives with similar structures effectively inhibit tumor growth in various cancer cell lines, including breast and prostate cancers .

Protein Kinase Inhibition

The compound's structural features suggest potential activity against multiple protein kinases beyond CDKs. Research has shown that chromenone derivatives can inhibit kinases involved in signaling pathways critical for cancer progression . This broad-spectrum activity makes it a candidate for developing multi-targeted therapies.

Cancer Treatment

Given its ability to inhibit CDK activity, the compound is being explored for use in treating various cancers:

- Breast Cancer : Selective inhibition of CDK4/6 has been associated with improved outcomes in hormone receptor-positive breast cancer patients .

- Other Tumors : Preclinical studies suggest efficacy against several solid tumors, indicating its potential as a broad-spectrum anticancer agent .

Neurological Disorders

Emerging research points to the possibility of using this compound in treating neurodegenerative diseases due to its effects on cellular proliferation and survival pathways. Its ability to modulate kinase activity could be beneficial in conditions like Alzheimer's disease, where abnormal cellular signaling contributes to pathology .

Case Study 1: Inhibition of Tumor Growth

A study reported the synthesis and evaluation of a series of chromenone derivatives similar to the compound . These derivatives were tested against several tumor cell lines, demonstrating significant cytotoxicity and inhibition of cell proliferation at micromolar concentrations . The most potent compounds showed over 60% inhibition in prostate cancer cell lines.

Case Study 2: Clinical Trials for Breast Cancer

Clinical trials involving CDK inhibitors have highlighted the effectiveness of compounds targeting CDK4/6 in conjunction with hormonal therapies for breast cancer treatment. The combination therapy showed improved progression-free survival rates compared to standard treatments alone .

Analyse Des Réactions Chimiques

Amide Bond Formation

The piperazine group is attached to the coumarin via an amide bond. This reaction typically uses carbodiimide coupling agents like EDC.HCl with HOBt as a catalyst .

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Coupling piperazine to coumarin carboxylic acid | EDC.HCl (2 equiv.), HOBt (0.5 equiv.), DIPEA (3 equiv.) | DMF, RT, 8–12 h | 61–69% |

Pyrimidine Substituent Functionalization

The pyrimidine moiety contains a cyclohexylamino group and a methyl substituent. Key steps include:

-

Amination : Introduction of cyclohexylamino via nucleophilic aromatic substitution or reductive amination .

-

Methylation : Addition of a methyl group at the 6-position, likely through alkylation or during pyrimidine ring formation .

Characterization Methods

-

NMR : Confirms coupling patterns and aromatic proton shifts (e.g., coupling of coumarin-5-H and indole-4-H) .

-

Mass Spectrometry : Verifies molecular weight (e.g., 444.6 g/mol for related compounds) .

-

Melting Point : Reported yields and purity (e.g., 61–81% for amide intermediates) .

Reactivity and Stability

Propriétés

IUPAC Name |

3-[4-[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O3/c1-17-15-22(28-25(26-17)27-19-8-3-2-4-9-19)29-11-13-30(14-12-29)23(31)20-16-18-7-5-6-10-21(18)33-24(20)32/h5-7,10,15-16,19H,2-4,8-9,11-14H2,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJUHPZPRMLUBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCCCC2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.